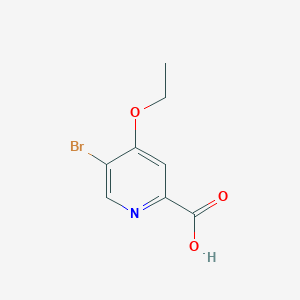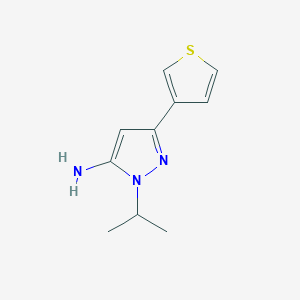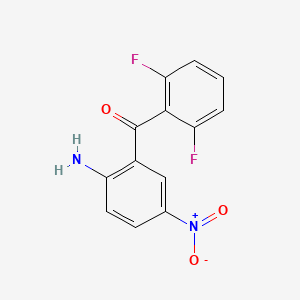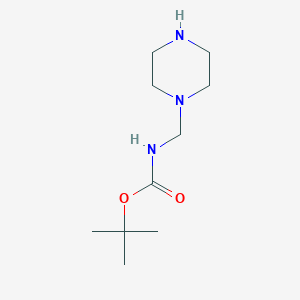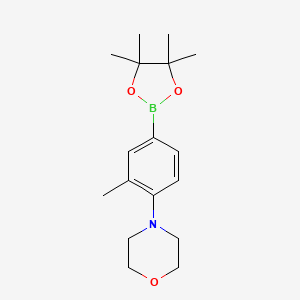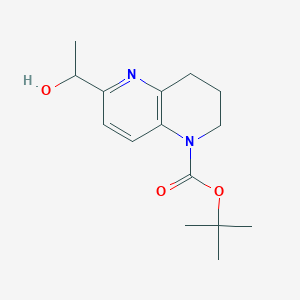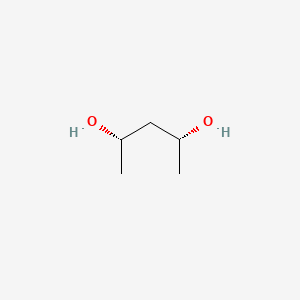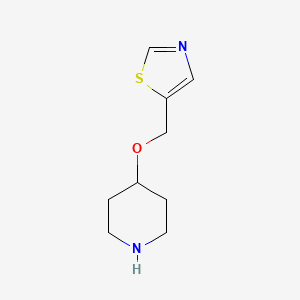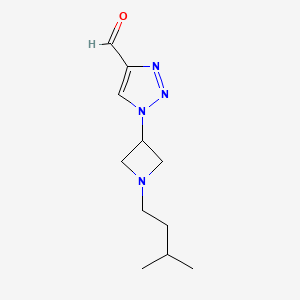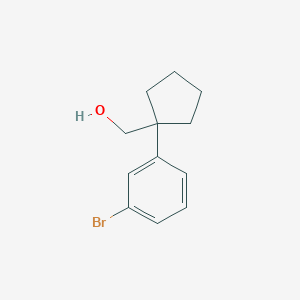
(4-(2,2-Difluorocyclopropyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2,2-Difluorocyclopropyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a difluorocyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,2-Difluorocyclopropyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized phenyl ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for boronic acids generally follow similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental compliance.
化学反応の分析
Types of Reactions: (4-(2,2-Difluorocyclopropyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted cyclopropyl derivatives.
科学的研究の応用
Chemistry: (4-(2,2-Difluorocyclopropyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. The difluorocyclopropyl group can enhance the binding affinity and specificity of these inhibitors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties.
作用機序
The mechanism of action of (4-(2,2-Difluorocyclopropyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that have active site serine or threonine residues.
類似化合物との比較
Phenylboronic Acid: Lacks the difluorocyclopropyl group, making it less sterically hindered and less hydrophobic.
2,4-Difluorophenylboronic Acid: Similar in structure but lacks the cyclopropyl ring, affecting its reactivity and binding properties.
Uniqueness: The presence of the difluorocyclopropyl group in (4-(2,2-Difluorocyclopropyl)phenyl)boronic acid imparts unique steric and electronic properties. This makes it more selective in certain reactions and enhances its binding affinity in biological applications.
特性
分子式 |
C9H9BF2O2 |
|---|---|
分子量 |
197.98 g/mol |
IUPAC名 |
[4-(2,2-difluorocyclopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF2O2/c11-9(12)5-8(9)6-1-3-7(4-2-6)10(13)14/h1-4,8,13-14H,5H2 |
InChIキー |
SNXLZBXXKBBAHH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2CC2(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


